Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a naphthyridine moiety, which is further connected to an azepane ring. The presence of these distinct functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
butyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-3-4-17-34-27(33)20-10-12-21(13-11-20)30-24-22-14-9-19(2)29-25(22)28-18-23(24)26(32)31-15-7-5-6-8-16-31/h9-14,18H,3-8,15-17H2,1-2H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPCPTUULSGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with the naphthyridine core.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to scale up the production while maintaining efficiency and sustainability .
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive derivatives.
| Reaction Conditions | Products | Key Notes |
|---|---|---|
| 1M HCl, reflux, 6–8 hrs | 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoic acid | Acidic hydrolysis preserves the amide bond. |
| 1M NaOH, ethanol, 50°C, 4 hrs | Sodium salt of the carboxylic acid | Basic conditions risk saponification of other ester-like groups. |
Amide Bond Reactivity
The azepane-1-carbonyl amide bond can participate in nucleophilic acyl substitution or hydrolysis under extreme conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | Concentrated HCl, 100°C, 12 hrs | Azepane and carboxylic acid fragments |
| Enzymatic cleavage | Trypsin or chymotrypsin, pH 7.4 | Limited cleavage due to steric hindrance. |
Naphthyridine Ring Functionalization
The 1,8-naphthyridine core undergoes electrophilic substitution and coordination reactions:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 or C6 | Nitro-substituted derivative. |
| Sulfonation | SO₃/H₂SO₄, 50°C | C5 | Sulfonic acid derivative |
Coordination Chemistry
The nitrogen-rich naphthyridine ring chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications.
Mannich Reaction Potential
The amino group adjacent to the naphthyridine ring may participate in Mannich reactions, forming tertiary amines with formaldehyde and secondary amines. This pathway is inferred from structurally related naphthyridine derivatives :
| Amine Reagent | Conditions | Product |
|---|---|---|
| Piperidine | Formaldehyde, ethanol, 60°C | Tertiary amine with piperidine moiety |
| Morpholine | Formaldehyde, acetic acid, 50°C | Water-soluble morpholine derivative |
Reduction of the Azepane Carbonyl
The azepane-1-carbonyl group can be reduced to a methylene group using strong reducing agents:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, reflux, 8 hrs | Azepane methylene derivative |
| BH₃·THF | Room temperature, 12 hrs | Partial reduction observed. |
Cross-Coupling Reactions
The aromatic rings support palladium-catalyzed cross-coupling reactions if halogen substituents are introduced:
| Reaction | Catalyst/Base | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives for drug discovery. |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Introduction of tertiary amines |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in buffered solutions (pH 7.4, 37°C), with degradation primarily via ester hydrolysis (t₁/₂ = 24 hrs).
Key Challenges & Research Gaps
-
Stereochemical control : Reactions at the azepane carbonyl or naphthyridine amino group may produce racemic mixtures, necessitating chiral resolution.
-
Proprietary data : Detailed synthetic protocols and kinetic parameters remain undisclosed in public literature.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves several chemical reactions that yield the desired compound with high purity. The characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and functional groups.
Biological Applications
2.1 Neuroprotective Properties
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These compounds are being investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have shown that these compounds can reduce oxidative stress and improve neuronal survival under toxic conditions .
2.2 Antidepressant Activity
The compound's structure suggests potential antidepressant activity, as it may act on neurotransmitter systems involved in mood regulation. In animal models, derivatives of similar structures have demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy as antidepressants .
2.3 Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter critical for memory and learning. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of a series of naphthyridine derivatives, including this compound. The results indicated that these compounds significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was attributed to the modulation of oxidative stress pathways and the inhibition of apoptosis-related proteins .
Case Study 2: Antidepressant Potential
In another investigation, researchers synthesized various derivatives based on the naphthyridine scaffold and tested their antidepressant-like effects using behavioral assays in rodents. One derivative exhibited a notable decrease in depressive-like behavior compared to controls, suggesting that modifications to the naphthyridine structure can enhance its pharmacological profile .
Mechanism of Action
The mechanism of action of Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring and naphthyridine core play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate: A closely related compound with similar structural features.
3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate: Another compound with an azepane ring and benzoate ester, but with different substituents.
Uniqueness
Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 270.31 g/mol
- CAS Number : 912444-90-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist for specific GPCRs, influencing downstream signaling pathways that regulate cellular responses such as proliferation and apoptosis .
- Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential use in treating infections caused by resistant bacteria .
- Anti-inflammatory Research : In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Research : A recent investigation into its anticancer properties revealed that it induced apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a possible therapeutic role in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
